BenchChemオンラインストアへようこそ!

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Lipophilicity Drug-likeness ADME

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898445-50-6) is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group and a 1-tosylpiperidin-2-yl ethyl moiety connected via an oxalamide bridge. It is primarily utilized as a research chemical in medicinal chemistry and chemical biology, with suggested potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Molecular Formula C23H28FN3O4S
Molecular Weight 461.55
CAS No. 898445-50-6
Cat. No. B2648168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
CAS898445-50-6
Molecular FormulaC23H28FN3O4S
Molecular Weight461.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C23H28FN3O4S/c1-17-5-11-21(12-6-17)32(30,31)27-15-3-2-4-20(27)13-14-25-22(28)23(29)26-16-18-7-9-19(24)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29)
InChIKeyKRVQQRSENTZWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898445-50-6): Research-Grade Oxalamide for Targeted Screening


N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898445-50-6) is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group and a 1-tosylpiperidin-2-yl ethyl moiety connected via an oxalamide bridge [1]. It is primarily utilized as a research chemical in medicinal chemistry and chemical biology, with suggested potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor [1]. The compound serves as a versatile building block for the synthesis of more complex molecules and is employed in pharmacological screening libraries to investigate structure-activity relationships (SAR) .

Why N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide Cannot Be Interchanged with Close Analogs


In the context of scientific procurement, substituting N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide with its closest analogs (e.g., 4-chlorobenzyl, 4-methylbenzyl, or pyridinylmethyl derivatives) can lead to significantly divergent outcomes. Computed physicochemical properties, such as XLogP3, differ markedly: the target compound has an XLogP3 of 3.3, while the 4-chlorophenyl analog exhibits an XLogP3 of 3.9 [1][2]. Such differences in lipophilicity influence membrane permeability, solubility, and off-target binding profiles [1]. Furthermore, the substitution of fluorine for chlorine or methyl groups alters hydrogen bonding capabilities and electronic effects, which are critical for target engagement. Therefore, generic substitution without quantitative comparative data risks compromising experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation of N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide vs. Analogs


Reduced Lipophilicity (XLogP3) vs. 4-Chlorophenyl and o-Tolyl Analogs

The target compound demonstrates a computed XLogP3 of 3.3, which is 0.6 units lower than the 4-chlorophenyl analog (XLogP3 = 3.9) and 0.4 units lower than the o-tolyl analog (XLogP3 = 3.7) [1][2][3]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, potentially leading to a more favorable pharmacokinetic profile.

Lipophilicity Drug-likeness ADME

Increased Hydrogen Bond Acceptor Count vs. 4-Chlorophenyl Analog

The target compound possesses 6 hydrogen bond acceptors (HBA), one more than the 4-chlorophenyl analog which has 5 HBA [1][2]. The additional HBA arises from the fluorine atom on the benzyl ring, which can participate in weak hydrogen bonding interactions, potentially influencing molecular recognition and solubility.

Hydrogen bonding Solubility Target engagement

Lower Molecular Weight vs. 4-Chlorophenyl Analog

The molecular weight of the target compound is 461.6 g/mol, which is 2.4 g/mol lower than that of the 4-chlorophenyl analog (464.0 g/mol) [1][2]. Although the difference is small, it reflects the substitution of fluorine (atomic weight 19) for chlorine (atomic weight 35.5), contributing to a slightly lower mass that may be advantageous in certain fragment-based or mass-limited screening applications.

Molecular weight ADME Fragment-based screening

Optimal Application Scenarios for N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide Based on Evidence


SAR Studies Targeting Lipophilicity Modulation

The compound is suitable for structure-activity relationship (SAR) investigations where systematic variation of lipophilicity is required. Its XLogP3 of 3.3, compared to the 4-chlorophenyl analog's 3.9, allows researchers to probe the impact of a 0.6-unit reduction in lipophilicity on target binding, cellular permeability, and solubility [1].

Kinase Inhibitor Screening Libraries

Given the suggested CDK2 inhibitory potential, this compound can be incorporated into kinase-focused screening libraries . Its distinct physicochemical profile (lower XLogP3 and higher HBA count) relative to analogs makes it a valuable member of a diverse compound collection aimed at identifying novel kinase inhibitors.

Chemical Biology Probe Development

The presence of a fluorine atom provides a handle for potential 19F NMR studies or metabolic stability assessments. The compound can serve as a starting point for developing chemical probes to study CDK2-related pathways, with the option for further functionalization at the fluorine position .

Oxalamide-Based PAI-1 Inhibitor Research

While no direct PAI-1 inhibitory data is available for this specific compound, the oxalamide scaffold has shown PAI-1 inhibitory activity with IC50 values in the low micromolar range [2]. This compound can be evaluated as a potential PAI-1 inhibitor, where the 4-fluorobenzyl group may confer distinct activity compared to previously reported analogs.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.